

DCD-1L Peptide: A Technical Guide to Structure, Function, and Therapeutic Potential

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Compound of Interest

Compound Name: Dermcidin

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Abstract

Dermcidin-1L (DCD-1L) is a 48-amino acid anionic antimicrobial peptide derived from the proteolysis of the **dermcidin** protein, which is constitutively expressed in human eccrine sweat glands.[1][2][3] Unlike the majority of antimicrobial peptides which are cationic, DCD-1L possesses a net negative charge at physiological pH.[1] It exhibits a broad spectrum of activity against various pathogenic bacteria and fungi, including antibiotic-resistant strains.[1][2] Its unique mechanism of action, involving the formation of zinc-stabilized ion channels in bacterial membranes, coupled with its immunomodulatory activities, positions DCD-1L as a promising candidate for the development of novel anti-infective and anti-inflammatory therapeutics.[4] This technical guide provides a comprehensive overview of the structure, function, and mechanism of action of DCD-1L, including detailed experimental protocols and quantitative data to support further research and development.

DCD-1L Peptide Structure and Properties

DCD-1L is a 48-amino acid peptide with the sequence SSSLEKGLDGAKKAVGGLGKLGKDAVEDLESVGKGAVHDVKDVLDSVL.[1][5] It is characterized by an amphiphilic nature, with a cationic N-terminal region (residues 1-23) and an anionic C-terminal region (residues 24-48). Upon interaction with bacterial membranes, DCD-1L adopts an α -helical secondary structure.

Property	Value	Reference
Amino Acid Sequence	SSLLEKGLDGAKKAVGGLGK LGKDAVEDLESVGKGAVHDV KDVLDVL	[1][5]
Molecular Weight	4818.41 Da	[1]
Net Charge (neutral pH)	-2	[1]
Isoelectric Point (pI)	5.07	[1]
Composition	29 polar and 19 nonpolar amino acids	

Antimicrobial and Anti-Biofilm Function

DCD-1L demonstrates potent antimicrobial activity against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi.[1][2] Its efficacy is maintained over a broad pH range and at high salt concentrations, conditions that mimic human sweat.[6]

Quantitative Antimicrobial Activity

The antimicrobial potency of DCD-1L is typically quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Microorganism	Strain	MIC (µg/mL)	MBC (µg/mL)	Reference
Acinetobacter baumannii	XDR	16	32	[7]
Acinetobacter baumannii	PDR	8	8	[7]
Acinetobacter baumannii	ATCC 19606	16	32	[7]
Escherichia coli	-	1	-	
Enterococcus faecalis	-	1	-	
Staphylococcus aureus	-	1	-	
Candida albicans	-	10	-	

Quantitative Anti-Biofilm Activity

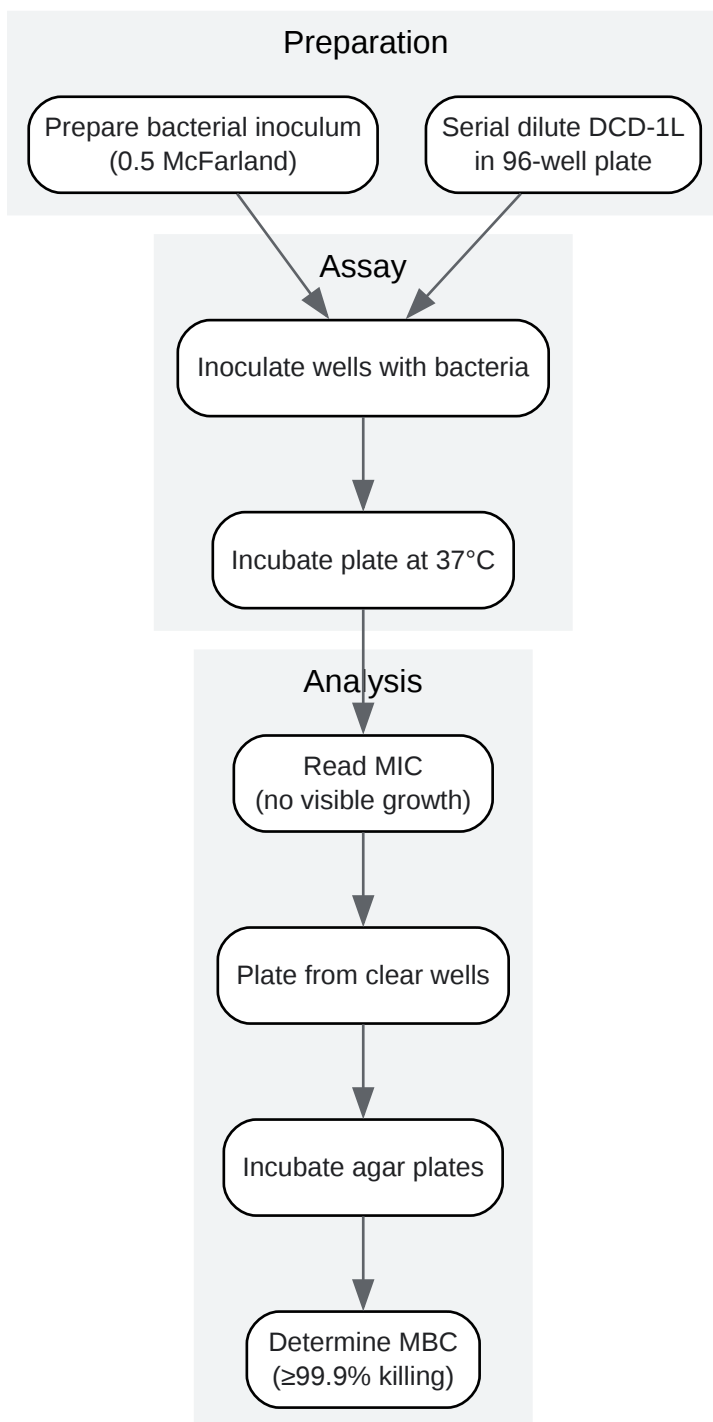
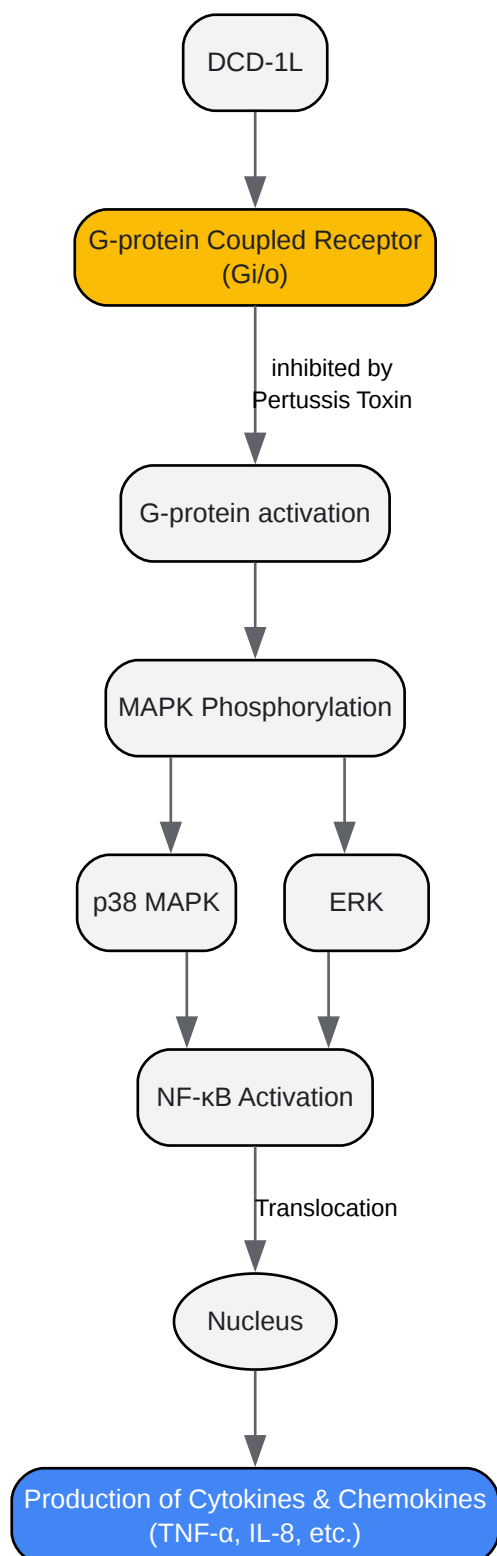
DCD-1L has also been shown to inhibit the formation of and eradicate pre-formed bacterial biofilms.

Microorganism Strain	DCD-1L Concentration	Biofilm Inhibition	Pre-formed Biofilm Destruction	Reference
A. baumannii (XDR)	8 x MIC (128 µg/mL)	Significant	40.5%	[7]
A. baumannii (PDR)	8 x MIC (64 µg/mL)	Significant	48%	[7]
A. baumannii (ATCC 19606)	8 x MIC (128 µg/mL)	Significant	61.5%	[7]

Mechanism of Action

Antimicrobial Mechanism

The primary antimicrobial mechanism of DCD-1L involves the disruption of bacterial cell membranes through the formation of ion channels.[8] This process is enhanced by the presence of zinc ions (Zn^{2+}), which are naturally found in sweat.[8]



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